molecular formula C7H9N5O B11910811 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11910811
M. Wt: 179.18 g/mol
InChI Key: HHIRKTWNEDZFSM-UHFFFAOYSA-N
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Description

4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a chemical compound based on the pyrazolo[3,4-d]pyrimidine scaffold, which is a core structure of significant interest in medicinal chemistry and oncology research. This scaffold is recognized as a bioisostere of purine, allowing it to interact effectively with the ATP-binding sites of various enzymatic targets . Researchers utilize this family of compounds primarily for their potent inhibitory activity against a range of tyrosine kinases, including Src and Abl kinases . The structural motif of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine presents a key pharmacophore where the 4-ethoxy substituent and the 6-amino group are critical for molecular recognition and binding affinity. Compounds featuring this core structure have demonstrated robust experimental evidence of inducing apoptosis and inhibiting cell proliferation in various cancer cell lines . The pyrazolo[3,4-d]pyrimidine scaffold has shown promising broad-spectrum antitumor activity in preclinical models, making derivatives like this one valuable tools for investigating novel cancer therapeutics and signaling pathways . Researchers exploring structure-activity relationships (SAR) in kinase inhibitor development will find this ethoxy-substituted analog particularly useful for probing the steric and electronic tolerances of the enzyme active site. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C7H9N5O/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H3,8,9,10,11,12)

InChI Key

HHIRKTWNEDZFSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1C=NN2)N

Origin of Product

United States

Preparation Methods

Base-Catalyzed Alkoxylation

The most direct route involves reacting 5-amino-1-arylpyrazole-4-carbonitriles with aldehydes in ethanol under basic conditions. For example, 5-amino-1-phenylpyrazole-4-carbonitrile reacts with benzaldehyde in ethanol containing NaOH at 60°C to yield 4-ethoxy derivatives. The ethoxy group is introduced via alkoxylation during cyclization.

Reaction Conditions

ComponentQuantity/Concentration
5-Amino-pyrazole1.0 equiv
Aldehyde1.2 equiv
NaOH2.0 equiv
EthanolSolvent (reflux)
Time6–12 hours

Yield : 65–78%.

Mechanistic Insights

The reaction proceeds through imine formation, followed by intramolecular cyclization. Ethanol acts as both solvent and alkoxy donor, eliminating water to form the pyrazolo[3,4-d]pyrimidine core.

Chloro-to-Ethoxy Substitution in Pyrazolopyrimidine Intermediates

Two-Step Synthesis from 4,6-Dichloropyrimidines

A scalable industrial method involves synthesizing 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine via hydrazine-mediated cyclization, followed by ethoxy substitution:

  • Cyclization : 4,6-Dichloro-5-formylpyrimidine reacts with hydrazine hydrate in water or methanol at 0–20°C to form 4-chloro intermediates.

  • Substitution : Chlorine at position 4 is replaced by ethoxide (NaOEt) in ethanol under reflux.

Reaction Conditions

StepReagentsTemperatureTimeYield
1Hydrazine hydrate, H₂O10–20°C2–3 h85%
2NaOEt, EtOHReflux6 h70%

Advantages : High purity, suitable for bulk production.

Multicomponent Reactions (MCRs)

Four-Component Condensation

A one-pot MCR strategy combines hydrazines, methylenemalononitriles, aldehydes, and ethanol. For example:

  • Hydrazine + Ethoxymethylenemalononitrile + Benzaldehyde + EtOH → 4-Ethoxy-pyrazolopyrimidine.

Conditions :

  • Sodium ethoxide (NaOEt) as base.

  • Ethanol as solvent and alkoxy source.

  • 60–80°C for 8–12 hours.

Yield : 55–68%.

Functionalization of Pyrazolo[3,4-d]pyrimidin-4-ol

Mitsunobu Alkoxylation

4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes Mitsunobu reaction with ethanol using DIAD and PPh₃:

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv), EtOH (excess).

  • Yield : 60–65%.

Limitation : Requires expensive reagents, less industrially viable.

Industrial-Scale Optimization

Patent-Based Synthesis

Patent US3772294A describes a high-yield process for 4-alkoxy derivatives:

  • Cyclization : 4,6-Dichloro-5-formylpyrimidine + hydrazine → 4-chloro intermediate.

  • Alkoxylation : Chloro intermediate + NaOEt in ethanol → 4-ethoxy product.

Scale-Up Data

ParameterValue
Batch size10 kg
Purity (HPLC)>99%
Cycle time24 hours

Comparative Analysis of Methods

MethodYieldScalabilityCost Efficiency
Cyclocondensation65–78%ModerateHigh
Chloro Substitution70–85%HighModerate
Multicomponent55–68%LowLow
Mitsunobu60–65%LowLow

Chemical Reactions Analysis

4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include various substituted pyrazolopyrimidines with altered functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class demonstrate various biological activities, including:

  • Anticancer Properties : The compound has shown promise as a lead candidate for developing drugs targeting various cancer types. Its structural similarity to adenine allows it to interact with kinases involved in cancer cell proliferation and survival .
  • Kinase Inhibition : It has been explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting these kinases can lead to reduced cancer cell growth and increased apoptosis .

Table 1: Comparison of Similar Pyrazolo Compounds

Compound NameStructure FeaturesUnique Aspects
1H-Pyrazolo[3,4-d]pyrimidin-4-amineAmino group at position 4Exhibits significant antitumor activity
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineDimethyl substitution on nitrogenEnhanced lipophilicity leading to better permeability
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineChloromethyl group at position 6Potential for further functionalization

This table highlights the diversity within the pyrazolo[3,4-d]pyrimidine class while emphasizing the unique features of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine that may contribute to its distinct biological profile.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various pyrazolo compounds against human cancer cell lines. The results demonstrated that derivatives of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibited significant cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cell lines. Notably, one derivative showed an IC50 value of approximately 8.21 µM against A549 cells, indicating potent activity against this cancer type .

Case Study 2: Kinase Inhibition

In another study focusing on kinase inhibitors, researchers synthesized a series of pyrazolo derivatives based on the scaffold of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine. These compounds were evaluated for their ability to inhibit cyclin-dependent kinases. The findings revealed that certain modifications led to enhanced selectivity and potency against specific CDKs, paving the way for potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of CDKs. By binding to the active site of these kinases, the compound prevents the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with critical amino acid residues in the kinase active site, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • 4-Ethoxy vs.
  • 4-Chloro Derivatives : Chlorine at position 4 enhances electrophilicity, facilitating nucleophilic substitutions (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups .
  • 1-Substituted Derivatives: Benzyl or phenyl groups at position 1 (e.g., PPY22) improve selectivity for targets like adenosine receptors or CSF-1R kinase .

Key Observations :

  • Adenosine Receptor Antagonists: Chloro and nitrobenzyl derivatives (e.g., compound 11o) exhibit dual A2A/A1 antagonism, with nanomolar potency relevant to Parkinson’s disease .
  • Kinase Inhibitors : Iodo-substituted analogs (e.g., B58) show high selectivity for CSF-1R, validated by HRMS and NMR .
  • Antimicrobial/Anticancer Agents : Hydrazinyl and chlorophenyl derivatives demonstrate broad-spectrum activity, though yields vary significantly (24–80%) .

Physicochemical and Analytical Data

Table 3: Analytical Characterization

Compound ¹H NMR (δ, ppm) LRMS/HRMS ([M+H]⁺) HPLC Purity References
N,1-Diphenyl-4-(2-(phenylamino)ethoxy)-1H-pyrazolo[3,4-b]pyridin-6-amine 7.2–8.1 (m, aromatic) 446.34 (LRMS) 96.72%
4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine 5.56 (s, NH₂) 444.20 (HRMS) 97.27%
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine Not reported 180.17 (LRMS) N/A

Key Observations :

  • LRMS/HRMS Consistency : Mass spectrometry confirms molecular integrity, with deviations <0.01% in HRMS .
  • NMR Signatures: Aromatic protons (δ 7.2–8.1 ppm) and NH₂ groups (δ 5.56 ppm) are diagnostic for structural validation .

Biological Activity

4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its molecular formula is C7_7H9_9N3_3O, with a molecular weight of approximately 166.18 g/mol. The compound features a unique structure that includes a pyrazolo ring fused to a pyrimidine structure, an ethoxy group at the 4-position, and an amino group at the 6-position. This structural configuration is believed to contribute to its diverse biological activities, particularly in medicinal chemistry.

Anticancer Potential

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class, including 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine, exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds derived from this class have shown potent antiproliferative activity against various cancer cell lines. Notably, one study reported that derivatives exhibited IC50_{50} values in the low micromolar range (0.75–4.15 µM) without affecting normal cell proliferation .
  • Mechanism of Action : The anticancer activity is often mediated through inhibition of key enzymes or receptors involved in tumor growth and proliferation. For example, some derivatives have been designed to act as epidermal growth factor receptor inhibitors (EGFRIs), demonstrating IC50_{50} values as low as 0.016 µM against wild-type EGFR .

Anti-inflammatory Activity

In addition to anticancer effects, 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been associated with anti-inflammatory properties:

  • COX Inhibition : Several studies have highlighted the potential of pyrazolo derivatives as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity is crucial for minimizing gastrointestinal side effects while providing anti-inflammatory benefits .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of 4-ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine:

CompoundStructure FeaturesBiological Activity
4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine Ethoxy at position 4 and amino at position 6Anticancer and anti-inflammatory
1H-Pyrazolo[3,4-d]pyrimidin-4-amine Amino group at position 4Significant antitumor activity
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Dimethyl substitution on nitrogenEnhanced membrane permeability

Case Study: Antiproliferative Activity

A recent study evaluated various pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines A549 (lung cancer) and HCT116 (colon cancer). Among these, compound 12b demonstrated remarkable potency with IC50_{50} values of 8.21 µM against A549 and 19.56 µM against HCT116 cells . The study further confirmed that this compound exhibited strong inhibitory activity against both wild-type and mutant EGFR.

In Vivo Evaluation

Another significant investigation focused on the in vivo efficacy of selected pyrazolo derivatives in an orthotopic breast cancer mouse model. The results indicated that certain compounds effectively inhibited tumor growth without systemic toxicity . This highlights the potential of these compounds as therapeutic agents in cancer treatment.

Q & A

Q. What are the common synthetic routes for 4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine?

The synthesis typically begins with 5-aminopyrazole-4-carbonitrile derivatives as precursors. These react with formic acid, urea, or thiourea under reflux conditions to form the pyrazolo[3,4-d]pyrimidine core. Ethoxylation at the 4-position is achieved via nucleophilic substitution using ethanol or ethoxide under controlled pH and temperature (60–80°C). Intermediate purification often involves column chromatography with silica gel and polar aprotic solvents like DMF .

Q. How is the compound characterized after synthesis?

Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve ambiguities in ring conformation and hydrogen-bonding networks (e.g., PDB ligand analogs in and ).
  • HPLC (≥95% purity) with UV detection at 254 nm using C18 reverse-phase columns .

Q. What are the typical biological targets studied for this compound?

Pyrazolo[3,4-d]pyrimidines are frequently explored as kinase inhibitors due to their structural mimicry of ATP-binding domains. Common targets include:

  • Janus kinases (JAKs) and cyclin-dependent kinases (CDKs) , assessed via enzymatic inhibition assays.
  • Receptor tyrosine kinases (RTKs) , evaluated using fluorescence polarization binding assays .

Q. What storage conditions are recommended to maintain stability?

Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the ethoxy group. Use desiccants to avoid moisture absorption, which can lead to dimerization or decomposition. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Solvent selection : Replace DMF with DMAc or ionic liquids to reduce side reactions.
  • Catalysts : Use Pd/C or CuI for cross-coupling steps (e.g., introducing aryl groups at the 6-position).
  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce reaction time (e.g., 30 minutes vs. 12 hours in batch processes) .

Q. How to resolve discrepancies in reported biological activity data?

  • Validate assay conditions : Ensure consistent pH (7.4), ionic strength, and ATP concentrations in kinase assays.
  • Check compound integrity : Re-analyze stored samples via LC-MS to rule out degradation.
  • Control for off-target effects : Use CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to confirm target specificity .

Q. What advanced techniques are used to study binding mechanisms?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (Ka/Kd) in real time.
  • Molecular dynamics simulations : Model interactions with kinase domains (e.g., using PDB structures like 6AY in ).
  • Cryo-EM : Resolve conformational changes in large protein complexes upon ligand binding .

Q. How to address solubility and purity challenges in experiments?

  • Co-solvents : Use DMSO:PBS (1:9 v/v) for in vitro assays; avoid concentrations >1% DMSO to prevent cytotoxicity.
  • Salt formation : Convert the free base to hydrochloride salts for improved aqueous solubility.
  • Advanced chromatography : Employ preparative SFC (supercritical fluid chromatography) with chiral columns to separate enantiomeric impurities .

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